![molecular formula C18H19NO4 B5660158 2-tert-butylphenyl 4-methyl-3-nitrobenzoate](/img/structure/B5660158.png)
2-tert-butylphenyl 4-methyl-3-nitrobenzoate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-tert-butylphenyl 4-methyl-3-nitrobenzoate often involves multi-step chemical reactions, including nitration, acylation, and catalyzed reactions. For instance, compounds with similar structures have been synthesized through the reaction of nitrobenzoyl phosphoramidic dichloride with tert-butyl amine, further characterized by spectroscopy techniques (Gholivand et al., 2009). Another related synthesis involves acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite, showcasing a regioselective and efficient synthesis method (Wang, Zhang, & Fan, 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray diffraction, spectroscopy, and theoretical calculations. For example, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide was analyzed to reveal structural and conformational properties, showcasing disordered molecules connected via hydrogen bonds (Gholivand et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include hydrogen abstraction, oxidation, and cycloetherification. These reactions can lead to the formation of dimeric structures, quinones, and other complex molecules, as observed in studies involving indolinone nitroxides and phenoxy radicals (Carloni et al., 1993). The reaction mechanisms and structural influences on these processes are critical for understanding the chemical properties of these compounds.
Physical Properties Analysis
The physical properties of compounds like 2-tert-butylphenyl 4-methyl-3-nitrobenzoate, such as solubility, melting points, and crystalline structure, are influenced by their molecular geometry and intermolecular forces. For example, the disorder in molecular structure due to rotation of tert-butyl groups affects the crystal packing and physical state (Gholivand et al., 2009).
properties
IUPAC Name |
(2-tert-butylphenyl) 4-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-9-10-13(11-15(12)19(21)22)17(20)23-16-8-6-5-7-14(16)18(2,3)4/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLVFIOYIQCWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2C(C)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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